Lucidal
Overview
Description
Mechanism of Action
Lucidal: A Comprehensive Overview of Its Mechanism of Action
This compound, also known as Lucialdehyde C, is a natural lanostane-type triterpene aldehyde that has been shown to have significant biological effects .
Target of Action
This compound primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the gut.
Mode of Action
This compound acts as an inhibitor of α-glucosidase . By binding to this enzyme, it prevents the breakdown of complex carbohydrates, thereby reducing the amount of simple sugars that are absorbed into the bloodstream .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway. This can lead to a reduction in postprandial (after meal) blood glucose levels, which is beneficial for managing conditions like diabetes .
Result of Action
By inhibiting α-glucosidase and affecting carbohydrate digestion, this compound can help manage blood glucose levels . Additionally, it has been shown to exhibit cytotoxicity against certain cancer cells, indicating potential anticancer effects .
Biochemical Analysis
Biochemical Properties
Lucidal plays a significant role in biochemical reactions by inhibiting the enzyme α-glucosidase. This enzyme is crucial for breaking down carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting α-glucosidase, this compound can reduce the rate of glucose absorption, which is beneficial in managing blood sugar levels. Additionally, this compound interacts with various proteins and biomolecules, exhibiting cytotoxicity against several tumor cell lines, including Lewis lung carcinoma, T-47D, Sarcoma 180, and Meth-A tumor cells .
Cellular Effects
This compound influences various cellular processes, particularly in cancer and diabetes management. In cancer cells, this compound induces cytotoxic effects, leading to cell death. This is observed in multiple tumor cell lines, where this compound exhibits significant cytotoxicity. In diabetic conditions, this compound’s inhibition of α-glucosidase helps regulate blood sugar levels by slowing down carbohydrate digestion and glucose absorption .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of α-glucosidase. This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing glucose absorption in the intestines. Additionally, this compound’s cytotoxic effects on cancer cells are believed to be due to its ability to induce apoptosis, a process of programmed cell death. This involves binding interactions with specific biomolecules that trigger the apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on α-glucosidase and its cytotoxic effects on cancer cells over time, although the degree of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits α-glucosidase, helping to manage blood sugar levels without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. By inhibiting α-glucosidase, this compound affects the metabolic flux of glucose, reducing its absorption and subsequent blood sugar levels. This interaction with the enzyme α-glucosidase is a key aspect of this compound’s metabolic pathway, influencing the levels of glucose and other related metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization within tissues is influenced by these interactions, affecting its accumulation and overall efficacy in inhibiting α-glucosidase and exerting cytotoxic effects on cancer cells .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and biomolecules. Post-translational modifications and targeting signals help direct this compound to these specific locations, enhancing its inhibitory effects on α-glucosidase and its cytotoxic effects on cancer cells .
Preparation Methods
Lucidal is primarily obtained from natural sources, specifically from the mushroom Ganoderma resinaceum. The extraction process involves isolating the triterpene aldehyde from the mushroom using various chromatographic techniques. The synthetic routes for this compound involve the isolation of lanostane triterpenes, which are then subjected to specific reaction conditions to yield Lucialdehyde C .
Chemical Reactions Analysis
Lucidal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lucidal has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying the chemical behavior of triterpene aldehydes.
Biology: It is used in biological studies to understand its effects on various cellular processes.
Medicine: this compound has shown potential as an anticancer and antidiabetic agent. .
Industry: This compound is used in the development of pharmaceuticals and other therapeutic agents due to its biological activities
Comparison with Similar Compounds
Lucidal is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other lanostane-type triterpenes such as:
Ganoderic acid: Another triterpene from Ganoderma species with anticancer properties.
Lucialdehyde A and B: Other triterpene aldehydes from Ganoderma lucidum with similar biological activities
This compound stands out due to its potent inhibitory effects on α-glucosidase and its significant cytotoxicity against various tumor cells .
Properties
IUPAC Name |
(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24-25,33H,8,10-17H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOYBULRRJNPSG-GPEQXWBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244980 | |
Record name | (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601244980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252351-96-5 | |
Record name | (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252351-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601244980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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